[(3-Bromophenyl)methoxy](tert-butyl)dimethylsilane
Description
(3-Bromophenyl)methoxydimethylsilane is a silyl-protected benzyl alcohol derivative with the molecular formula C₁₃H₂₁BrOSi and a molecular weight of 317.30 g/mol. It consists of a 3-bromophenyl group linked via a methylene ether (–CH₂O–) to a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is widely used in organic synthesis to protect alcohol functionalities, particularly in intermediates for pharmaceuticals and agrochemicals. Its stability under basic and mildly acidic conditions, coupled with facile deprotection using fluoride ions, makes it a versatile reagent .
Properties
IUPAC Name |
(3-bromophenyl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-10-11-7-6-8-12(14)9-11/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQBXMVKFNZAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621839 | |
| Record name | [(3-Bromophenyl)methoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103978-12-7 | |
| Record name | 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103978-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3-Bromophenyl)methoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)methoxydimethylsilane typically involves the reaction of 3-bromophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Bromophenol+tert-Butyl(dimethyl)silyl chlorideBase(3-Bromophenyl)methoxydimethylsilane
Industrial Production Methods
While specific industrial production methods for (3-Bromophenyl)methoxydimethylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)methoxydimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenylmethoxy compound.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Reactions: Products include substituted phenylmethoxy compounds.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include phenylmethoxy compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H23BrOSi
- Molecular Weight : 315.32 g/mol
- Structural Characteristics : The compound features a bromophenyl group attached to a methoxy unit, along with a tert-butyl and dimethylsilane moiety. This configuration provides unique reactivity patterns that are exploited in various chemical reactions.
Organic Synthesis
(3-Bromophenyl)methoxydimethylsilane serves as an important building block in the synthesis of more complex organic molecules. Its bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups into aromatic systems.
- Reactivity : The compound can undergo:
- Nucleophilic Substitution : The bromine can be replaced by nucleophiles, allowing for the creation of diverse derivatives.
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound's structure is conducive to modifications that enhance biological activity. Research has indicated its potential as a precursor for developing tyrosine kinase inhibitors, particularly in targeting Bruton tyrosine kinase (BTK), which is relevant in treating certain cancers and autoimmune diseases .
- Case Study : A study demonstrated that derivatives of (3-Bromophenyl)methoxydimethylsilane exhibited promising inhibitory activity against BTK, showcasing its application in drug discovery and development .
Material Science
In material science, (3-Bromophenyl)methoxydimethylsilane is utilized for surface modification and functionalization of materials. Its silane group allows it to bond with various substrates, enhancing properties such as hydrophobicity and chemical resistance.
- Application Example : The compound has been used to modify glass surfaces to improve their durability and resistance to chemical attack, making it valuable in coatings and sealants.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)methoxydimethylsilane depends on the specific reaction it is involved in. Generally, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The bromine atom can participate in substitution reactions, while the methoxy group can undergo oxidation or reduction.
Comparison with Similar Compounds
Key Insights :
- Electron-withdrawing groups (e.g., Br) stabilize the aryl ring, directing electrophilic substitutions to specific positions.
- Electron-donating groups (e.g., OMe) increase ring electron density, favoring reactions like Suzuki-Miyaura couplings .
- Steric effects from substituents (e.g., methyl) can hinder access to reactive sites, affecting reaction rates .
2.2. Heterocyclic Analogues
Key Insights :
- Thiophene-based silyl ethers exhibit distinct electronic properties due to sulfur’s polarizability, making them suitable for conductive polymers .
- Bromine substituents on heterocycles enhance reactivity in cross-coupling reactions compared to phenyl analogs .
2.3. Linkage and Protecting Group Variations
Key Insights :
- Phenoxy-linked silyl ethers are more susceptible to acid hydrolysis than benzyl ethers due to stronger electron withdrawal .
- Diphenylsilyl groups offer greater steric protection than dimethyl analogs but require harsher deprotection conditions .
Biological Activity
(3-Bromophenyl)methoxydimethylsilane is a silane compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a bromophenyl group, a methoxy linkage, and a tert-butyl dimethylsilyl moiety. Its structure can be represented as follows:
This configuration contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of silane compounds, including those similar to (3-Bromophenyl)methoxydimethylsilane. For instance, derivatives with a phenylthiazole structure have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL . The presence of the bromine atom in (3-Bromophenyl)methoxydimethylsilane may enhance its reactivity compared to other halogenated analogs.
The mechanism through which (3-Bromophenyl)methoxydimethylsilane exerts its biological effects likely involves several pathways:
- Substitution Reactions : The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of more reactive intermediates.
- Interaction with Bacterial Membranes : The hydrophobic nature of the tert-butyl group may enhance membrane penetration, allowing for greater interaction with bacterial targets .
Structure-Activity Relationship (SAR)
Understanding the SAR of silane compounds is crucial for optimizing their biological activity. Studies indicate that:
- The bromophenyl moiety significantly influences antibacterial potency; modifications on this group can lead to variations in efficacy .
- The tert-butyl dimethylsilyl group contributes to metabolic stability and enhances membrane permeability, which is essential for effective drug action .
Case Study 1: Antimicrobial Efficacy
A comparative study was conducted using various silane derivatives against MRSA strains. The findings revealed that compounds with bulky substituents like tert-butyl exhibited improved antibacterial activity due to enhanced membrane penetration and reduced metabolic degradation .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| (3-Bromophenyl)methoxydimethylsilane | 4 | MRSA |
| Tert-butylphenylthiazole | 4 | MRSA |
| Control (Ethambutol) | 16 | MRSA |
Case Study 2: Toxicity Profile
Toxicity assessments conducted on various derivatives indicated that (3-Bromophenyl)methoxydimethylsilane maintained high cell viability at concentrations up to 32 μg/mL, suggesting a favorable safety profile for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
